1-Benzenesulfonyl--2-methyl-4-methoxy-5-azaindole
Description
Structural Characteristics and Nomenclature
The structural architecture of 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole reflects the sophisticated chemistry inherent in azaindole derivatives. This compound belongs to the 5-azaindole subfamily, which is characterized by the presence of a nitrogen atom at the 5-position of the indole ring system. The systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, where the compound is designated as 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole, indicating the specific positions of each substituent on the bicyclic heterocyclic framework.
The molecule's core structure consists of a pyrrolo[3,2-c]pyridine backbone, which represents the 5-azaindole isomer among the four possible azaindole structural variants. The substitution pattern includes a methyl group at the 2-position and a methoxy group at the 4-position of the azaindole ring system. The benzenesulfonyl group serves as a protecting group attached to the nitrogen atom at position 1, which is crucial for controlling reactivity during synthetic transformations and potentially influencing biological activity patterns.
Chemical properties analysis reveals that azaindoles are π-deficient heterocycles with reactivity patterns distinct from their indole counterparts. The presence of the additional nitrogen atom in the six-membered ring significantly alters the electronic distribution and chemical behavior compared to traditional indole structures. The electron-withdrawing nature of the benzenesulfonyl group further modifies the compound's reactivity profile, making it more stable under acidic conditions while maintaining susceptibility to nucleophilic attack under appropriate reaction conditions.
Historical Context in Heterocyclic Chemistry
The development of azaindole chemistry traces back to fundamental advances in heterocyclic synthesis, with the earliest reported synthesis of azaindole structures dating to 1943. The evolution of azaindole synthetic methodology has been driven by the recognition of these compounds' unique physicochemical properties and their potential applications in medicinal chemistry. The 5-azaindole isomer, to which 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole belongs, has received considerable attention due to its distinct electronic properties and synthetic accessibility.
Historical synthetic approaches to azaindole frameworks have included various cyclization strategies, with the Madelung-type cyclization, Reissert-type procedures, and Leimgruber-Batcho reactions representing some of the most common methodologies. More recent developments have introduced transition-metal-free synthesis methods, such as the carbene-catalyzed approaches that have enabled convergent synthesis of 2-aryl-azaindoles with high yields and broad substrate scope. These methodological advances have facilitated the preparation of complex azaindole derivatives, including substituted variants like 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole.
The historical progression of azaindole chemistry has been characterized by increasing sophistication in synthetic strategies and growing recognition of the biological potential of these heterocyclic systems. The introduction of protecting group strategies, particularly the use of benzenesulfonyl groups, has enabled selective functionalization and improved synthetic control in azaindole chemistry. This historical development has culminated in the current understanding of azaindoles as privileged scaffolds in drug discovery, with numerous derivatives advancing through various stages of pharmaceutical development.
Significance in Medicinal Chemistry and Drug Discovery
The medicinal chemistry significance of 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole stems from the broader recognition of azaindole frameworks as bioisosteric replacements for indole structures in bioactive molecules. Azaindoles demonstrate enhanced physicochemical properties compared to their indole counterparts, including improved aqueous solubility, favorable partition coefficients, and enhanced metabolic stability. These improvements make azaindole derivatives particularly attractive for pharmaceutical development, where optimization of drug-like properties is crucial for clinical success.
Research findings have demonstrated that azaindole derivatives exhibit remarkable diversity in their biological activities, with applications spanning cancer treatment, neurological disorders, infectious diseases, and inflammatory conditions. The structural features of 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole suggest potential for kinase inhibition, a therapeutic modality that has proven highly successful in oncology and other disease areas. The azaindole framework's ability to form hydrogen bonds with kinase hinge regions makes it an excellent pharmacophore for developing selective enzyme inhibitors.
| Property | Azaindole Advantage | Clinical Relevance |
|---|---|---|
| Aqueous Solubility | 25-fold improvement over indoles | Enhanced bioavailability |
| Metabolic Stability | Extended half-life in liver microsomes | Reduced dosing frequency |
| Hydrogen Bonding | Dual interactions with protein targets | Improved selectivity |
| Physicochemical Properties | Optimized LogP and polar surface area | Better drug-like characteristics |
The drug discovery landscape has witnessed several successful azaindole-based therapeutic agents reaching clinical development and market approval. Notable examples include vemurafenib, a B-RAF kinase inhibitor approved for melanoma treatment, which demonstrates the clinical viability of azaindole-containing drugs. The success of such compounds has validated the azaindole scaffold as a privileged structure in medicinal chemistry, encouraging further research into derivatives like 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole.
Contemporary research into azaindole derivatives has revealed their potential across multiple therapeutic areas, with particular emphasis on kinase inhibition. The ability of azaindole frameworks to interact with adenosine triphosphate binding sites through specific hydrogen bonding patterns has made them valuable templates for developing selective kinase inhibitors. The structural features of 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole, including its substitution pattern and protecting group architecture, position it as a potentially valuable intermediate or lead compound in drug discovery programs targeting kinase-dependent pathways.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-methoxy-2-methylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-10-13-14(8-9-16-15(13)20-2)17(11)21(18,19)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWRORBFQMYCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CN=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metalation and Sulfonylation
- Starting Material : The synthesis begins with 2-methyl-4-methoxy-5-azaindole.
- Metalation : Lithium diisopropylamide (LDA) or n-butyl lithium (n-BuLi) can be used to metalate the azaindole ring, typically at the nitrogen atom.
- Sulfonylation : The metalated intermediate is then reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group.
Reaction Conditions
- Solvent : Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane are commonly used.
- Temperature : The reaction is typically conducted at low temperatures (e.g., -78°C) to control the metalation step.
- Yield : The yield of the desired product can vary based on the conditions and reagents used.
Chemical Reactions Analysis
1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation
Reduction
Substitution
- Reagents : Electrophilic aromatic substitution reactions can be performed using reagents like bromine or chlorine.
- Products : The benzenesulfonyl group can be substituted with other functional groups.
Scientific Research Applications
1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole has a wide range of scientific research applications:
- Chemistry : It is used as a building block in the synthesis of more complex heterocyclic compounds.
- Biology : The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
- Medicine : Potential therapeutic applications include its use as a precursor in the development of pharmaceutical agents.
- Industry : It is utilized in the production of specialty chemicals and materials.
Biological Activity
1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole has been investigated for various biological activities:
| Biological Activity | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Anticancer Activity | FGFR1 | 7 | Potent inhibitor |
| Enzyme Inhibition | Kinases | Varies | Significant activity against cellular signaling pathways |
| Anti-inflammatory Properties | TNF-α release | Varies | Inhibits pro-inflammatory cytokine release |
Chemical Reactions Analysis
1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzenesulfonyl group can be substituted with other functional groups using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives.
Scientific Research Applications
1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Potential therapeutic applications include its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Analogues
1-(Benzylsulfonyl)-5-Methoxy-4-azaindole (CAS: 1352397-54-6)
Key Differences :
- Core Structure : The reference compound (4-azaindole) differs in the nitrogen position (position 4 vs. 5 in the target compound), altering electron density and hydrogen-bonding capabilities.
- Substituents : The benzylsulfonyl group (position 1) introduces a more flexible alkyl chain compared to the rigid benzenesulfonyl group in the target compound. This impacts steric interactions and metabolic stability.
- Methoxy Position: The methoxy group at position 5 (vs.
Physicochemical Properties
Biological Activity
1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzenesulfonyl group, a methyl group, a methoxy group, and an azaindole moiety. This structural configuration is critical for its biological interactions.
The biological activity of 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the azaindole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of target proteins, leading to desired biological effects.
Biological Activity
1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole has been investigated for various biological activities:
1. Anticancer Activity
Research indicates that derivatives of azaindoles exhibit potent inhibitory effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate IC50 values in the nanomolar range against key signaling pathways involved in tumor growth.
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | FGFR1 | 7 | Potent inhibitor |
| Compound B | FGFR2 | 9 | Significant anti-cancer activity |
2. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. It has shown activity against various kinases and phosphodiesterases, which are crucial in cellular signaling pathways.
3. Anti-inflammatory Properties
In vitro studies have indicated that 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole can inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to inflammatory stimuli.
Case Studies
Several studies have highlighted the biological activity of this compound:
Study 1: Anticancer Efficacy
A study conducted on cancer cell lines demonstrated that 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole significantly inhibited cell proliferation with an IC50 value of 8 nM against breast cancer cells. The mechanism was linked to the inhibition of the FGFR signaling pathway.
Study 2: Anti-inflammatory Effects
In a model of acute inflammation, treatment with this compound resulted in a marked reduction in TNF-α levels compared to control groups, suggesting its potential utility in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole can be significantly influenced by structural modifications. Variations in substituents at different positions on the azaindole ring have been correlated with changes in potency against specific targets.
Q & A
Q. What are the optimal synthetic routes for preparing 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole, and what key reagents are involved?
The synthesis of 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole can be adapted from protocols for analogous sulfonylated indoles. A general approach involves coupling benzenesulfonyl chloride to the indole scaffold under basic conditions (e.g., NaH in dry DMF). For example, a similar indole derivative was synthesized via NaH-mediated sulfonylation at 0°C followed by room-temperature stirring, yielding 50–75% after recrystallization . Critical reagents include anhydrous solvents (DMF) and controlled stoichiometry of sulfonylating agents to avoid over-functionalization.
Q. How is the structural integrity of 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole validated post-synthesis?
Structural confirmation relies on a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystalline derivatives, single-crystal X-ray diffraction (e.g., methods by Sheldrick and Spek) resolves bond angles and stereochemistry, with R-factors <0.1 indicating high confidence . Discrepancies in NMR signals (e.g., deshielded aromatic protons due to sulfonyl groups) should align with computational predictions (DFT calculations).
Q. What functional groups in 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole are most reactive, and how do they influence derivatization?
The benzenesulfonyl group is electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols). The 5-azaindole nitrogen may participate in hydrogen bonding or coordination chemistry. Methoxy and methyl groups are typically inert under mild conditions but can be modified via demethylation (e.g., BBr₃) or oxidation (e.g., KMnO₄) for further functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for sulfonamide-containing azaindoles?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example, sulfonamide derivatives in apoptosis studies showed IC₅₀ variations (±20%) depending on solvent (DMSO vs. aqueous buffers). Methodological consistency, including triplicate assays and standardized positive controls (e.g., doxorubicin), is critical . Additionally, structural analogs with minor substituent changes (e.g., para-methoxy vs. ortho-methyl) may exhibit divergent binding affinities to targets like kinases or tubulin .
Q. What strategies improve the regioselectivity of sulfonylation on the azaindole scaffold?
Regioselectivity is influenced by steric and electronic factors. For 5-azaindoles, sulfonylation at the 1-position is favored due to nitrogen lone-pair orientation. Computational modeling (e.g., molecular electrostatic potential maps) predicts reactive sites, while protecting groups (e.g., Boc on adjacent nitrogens) can direct sulfonyl placement. Kinetic studies in DMF at −20°C further suppress side reactions .
Q. How do structural modifications of 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole impact its pharmacokinetic properties?
Substituent effects on bioavailability can be assessed via logP (octanol-water partition) and metabolic stability assays. For instance, adding polar groups (e.g., hydroxyl) reduces logP by ~1.5 units, enhancing aqueous solubility but potentially decreasing membrane permeability. Cytochrome P450 inhibition assays (e.g., CYP3A4) identify metabolic liabilities, guiding lead optimization .
Q. What analytical techniques address ambiguous spectral data for sulfonamide-azaindole derivatives?
Overlapping signals in ¹H NMR (e.g., aromatic protons) can be resolved using 2D techniques (COSY, HSQC). For example, HSQC correlates carbon-proton couplings, distinguishing methoxy (δ 3.8–4.0 ppm) from methyl groups (δ 2.1–2.3 ppm). Mass fragmentation patterns (via LC-MS/MS) further confirm molecular integrity, particularly for isomers .
Data Interpretation & Experimental Design
Q. How should researchers design dose-response studies for 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole in anticancer assays?
Use a logarithmic concentration range (e.g., 1 nM–100 μM) to capture full dose-response curves. Include vehicle controls (e.g., 0.1% DMSO) and validate results with orthogonal assays (e.g., Annexin V for apoptosis vs. MTT for viability). For in vivo models, pharmacokinetic profiling (Cₘₐₓ, t₁/₂) ensures dosing aligns with therapeutic windows .
Q. What computational tools predict the binding mode of 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole to protein targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) simulate ligand-receptor interactions. For example, sulfonyl oxygen atoms often form hydrogen bonds with kinase hinge regions (e.g., EGFR Tyr766). Free energy calculations (MM-PBSA) quantify binding affinities, correlating with experimental IC₅₀ values .
Troubleshooting & Optimization
Q. Why might synthetic yields of 1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole drop below 50%, and how can this be mitigated?
Low yields often stem from moisture-sensitive reagents (e.g., NaH) or incomplete sulfonylation. Ensure anhydrous conditions via molecular sieves or argon atmospheres. Alternative coupling agents (e.g., EDCI/HOBt) or microwave-assisted synthesis (60°C, 30 min) may improve efficiency .
Q. How can researchers address solubility issues in biological assays for hydrophobic azaindole derivatives?
Use co-solvents like cyclodextrins (e.g., 10% HP-β-CD) or PEG-400 to enhance solubility without cytotoxicity. For in vitro assays, pre-dissolve compounds in DMSO (<0.5% final concentration) and dilute in culture media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
